N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(3-Methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. This heterocyclic compound features a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with a 3-methoxyphenyl carboxamide substituent at position 2 and methyl groups at positions 1 and 7. Its synthesis likely follows protocols similar to those described for structurally related compounds, involving condensation of substituted pyrido[1,2-a]pyrimidine precursors with aromatic amines under basic conditions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-6-5-9-24-17(12)22-18-15(20(24)26)11-16(23(18)2)19(25)21-13-7-4-8-14(10-13)27-3/h4-11H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOFEOHNBVSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common route includes:
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Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as pyridine derivatives and pyrrolo intermediates.
Reaction Conditions: Cyclization is often facilitated by heating in the presence of catalysts like Lewis acids (e.g., aluminum chloride) or under microwave irradiation to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation typically leads to the formation of hydroxylated derivatives or cleavage of the methoxy group to form phenolic compounds.
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Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction may result in the formation of amine derivatives or the reduction of carbonyl groups to alcohols.
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Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be performed using appropriate nucleophiles or electrophiles.
Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethylformamide, dichloromethane.
Scientific Research Applications
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
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Medicinal Chemistry
Anticancer Activity: The compound’s structure suggests potential as an anticancer agent, particularly as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase (PARP).
Antimicrobial Properties: It may exhibit antimicrobial activity against various bacterial and fungal strains.
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Biological Studies
Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms, particularly those involved in DNA repair and cell cycle regulation.
Cell Signaling: Investigated for its effects on cell signaling pathways and apoptosis.
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Industrial Applications
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Development: Explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves:
Molecular Targets: The compound targets enzymes involved in DNA repair, such as PARP, leading to the inhibition of DNA repair processes.
Pathways Involved: By inhibiting PARP, the compound induces DNA damage accumulation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs of this compound include modifications to:
- N-Aryl/N-alkyl substituents on the carboxamide group.
- Methylation patterns on the tricyclic core.
- Functional groups (e.g., methoxy, cyano, or nitro groups) on peripheral positions.
Below is a comparative analysis of select analogs (Table 1):
Key Observations:
- Antimicrobial Activity : The imidazole-containing analog demonstrates potent anti-tubercular activity, suggesting that electron-rich heterocyclic substituents on the carboxamide group could enhance biological efficacy.
- Physicochemical Properties : Predicted pKa values (e.g., 14.76 for ) indicate basic character, which may influence solubility and bioavailability.
Spectral and Analytical Data
While spectral data for the target compound are absent, analogs exhibit characteristic:
Biological Activity
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-pyrrolo-pyrimidine framework. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. The presence of a methoxy group and a carboxamide moiety contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies indicated that this compound demonstrated inhibitory effects against various bacterial strains. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range (IC50 values around 5–10 μM) .
Antiparasitic Activity
The compound has been identified as a potential inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK). A study reported IC50 values ranging from 0.210 to 0.530 μM for selected derivatives against PfCDPK4 and PfCDPK1 . These findings suggest that the compound may serve as a lead for developing new antimalarial agents.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro assays demonstrated that it could inhibit viral replication effectively at concentrations that showed minimal cytotoxicity to Vero cells. The antiviral activity was attributed to the compound's ability to bind to the main protease (Mpro) of the virus .
The biological activities of this compound are believed to stem from its interaction with specific enzymes and receptors:
- Inhibition of Kinases : The compound's structural features allow it to effectively inhibit kinase activity in Plasmodium falciparum, disrupting critical signaling pathways necessary for parasite survival .
- Viral Protease Inhibition : The binding affinity of the compound to Mpro suggests that it may interfere with viral replication by preventing the cleavage of viral polyproteins necessary for assembling infectious virions .
Study 1: Antimalarial Efficacy
A series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antimalarial activity in vitro. Compounds similar to this compound exhibited moderate activity against P. falciparum, with several showing IC50 values below 0.5 μM .
Study 2: Antiviral Properties
In a study focused on SARS-CoV-2 inhibition, several derivatives were tested for their ability to prevent viral growth in cell cultures. Most compounds showed over 90% inhibition at effective concentrations while maintaining low cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
